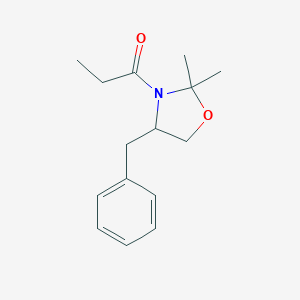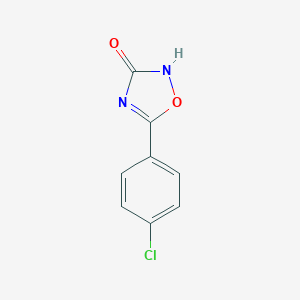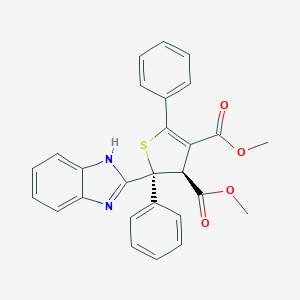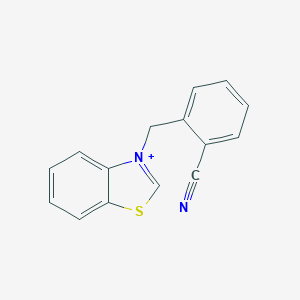![molecular formula C21H14FN3OS B282177 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators in the body. Additionally, it also inhibits the activity of various kinases, such as Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are diverse and depend on the specific application. It has been found to reduce inflammation and pain in various animal models of inflammation. Additionally, it has also shown significant anti-tumor activity in various cancer cell lines. Moreover, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its diverse biological activities, ease of synthesis, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Firstly, further optimization of the compound's pharmacokinetic properties is necessary to improve its bioavailability and efficacy. Secondly, more studies are needed to understand the mechanism of action of the compound in different biological systems. Thirdly, the potential applications of the compound in the treatment of various diseases, such as cancer and neurodegenerative diseases, need to be further explored. Finally, the development of novel derivatives of the compound with improved biological activities and pharmacokinetic properties is an exciting avenue for future research.
Synthesis Methods
The synthesis of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 3-phenyl-2-thiophenecarboxaldehyde and 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain the final compound.
Scientific Research Applications
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C21H14FN3OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5-phenyl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H14FN3OS/c22-14-7-4-6-13(12-14)20-17-18(16-10-5-11-27-16)23-24-19(17)21(26)25(20)15-8-2-1-3-9-15/h1-12,20H,(H,23,24) |
InChI Key |
JPGMDZUABCERNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)


![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)
